molecular formula C13H15NO2 B2388223 N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide CAS No. 2185980-77-0

N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide

Cat. No.: B2388223
CAS No.: 2185980-77-0
M. Wt: 217.268
InChI Key: VEORVFOTHVUSJF-UHFFFAOYSA-N
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Description

N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methyl group at the 8th position and a prop-2-enamide group attached to the 3rd position of the chromene ring. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing green chemistry principles such as the use of environmentally friendly solvents and catalysts .

Mechanism of Action

The mechanism of action of N-(8-Methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Further studies are needed to elucidate the precise molecular targets and pathways involved in these activities.

Properties

IUPAC Name

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-12(15)14-11-7-10-6-4-5-9(2)13(10)16-8-11/h3-6,11H,1,7-8H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORVFOTHVUSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC(CO2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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